molecular formula C17H17FN2O3 B7535272 Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate

Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate

Cat. No.: B7535272
M. Wt: 316.33 g/mol
InChI Key: QVEUYOVZCJYHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate is an organic compound with the molecular formula C13H16FNO4. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is also referred to as Enzalutamide Impurity E, indicating its role as an impurity in the synthesis of Enzalutamide, a medication used to treat prostate cancer .

Preparation Methods

The synthesis of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate involves multiple steps, typically starting with the appropriate benzoic acid derivative. The synthetic route includes:

Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: As an impurity in Enzalutamide synthesis, it is relevant in pharmaceutical research, particularly in the development and quality control of medications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate involves its interaction with specific molecular targets. The compound exerts its effects by binding to particular enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11(16(21)20-15-6-4-3-5-14(15)18)19-13-9-7-12(8-10-13)17(22)23-2/h3-11,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUYOVZCJYHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.